
3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-iodophenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-iodophenyl)-2-methyl-: is a complex organic compound that belongs to the pyridazinedione family This compound is characterized by the presence of bromine, iodine, and methyl groups attached to a pyridazinedione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-iodophenyl)-2-methyl- typically involves multi-step organic reactions. One common method includes the bromination of tetrahydropyridazinedione followed by iodination and methylation. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of dehalogenated or hydrogenated derivatives.
Substitution: Formation of substituted pyridazinedione derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-iodophenyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, iodine, and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
- 3,6-Pyridazinedione, 4,5-dichlorotetrahydro-1-(4-iodophenyl)-2-methyl-
- 3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-chlorophenyl)-2-methyl-
- 3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-fluorophenyl)-2-methyl-
Comparison: Compared to similar compounds, 3,6-Pyridazinedione, 4,5-dibromotetrahydro-1-(4-iodophenyl)-2-methyl- is unique due to the presence of both bromine and iodine atoms, which can significantly impact its chemical reactivity and biological activity. The combination of these halogens with the pyridazinedione core makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
61442-19-1 |
|---|---|
Formule moléculaire |
C11H9Br2IN2O2 |
Poids moléculaire |
487.91 g/mol |
Nom IUPAC |
4,5-dibromo-1-(4-iodophenyl)-2-methyldiazinane-3,6-dione |
InChI |
InChI=1S/C11H9Br2IN2O2/c1-15-10(17)8(12)9(13)11(18)16(15)7-4-2-6(14)3-5-7/h2-5,8-9H,1H3 |
Clé InChI |
WCUYODCUDYXIIU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(C(C(=O)N1C2=CC=C(C=C2)I)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)](/img/structure/B14585369.png)
![Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-](/img/structure/B14585374.png)
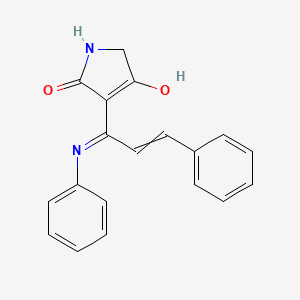
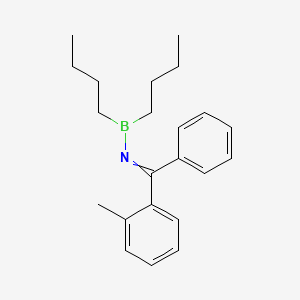
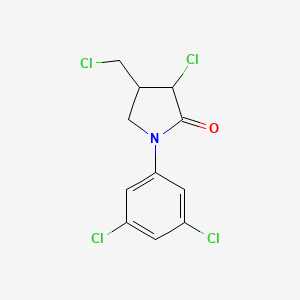
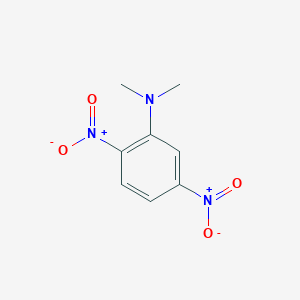
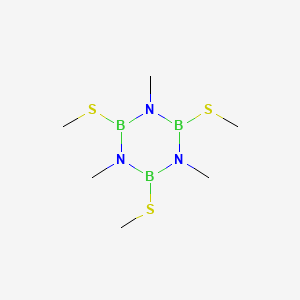
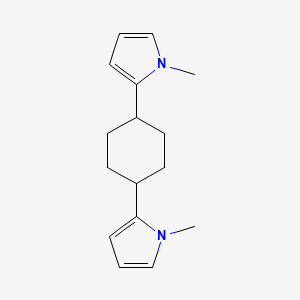
![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14585401.png)

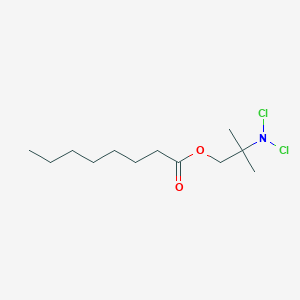
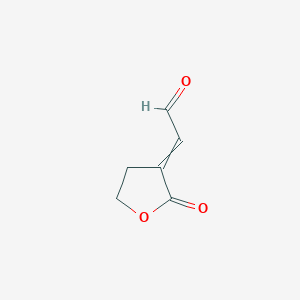
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14585443.png)
![Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate](/img/structure/B14585445.png)
